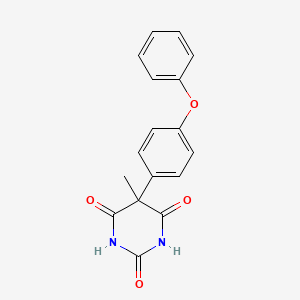

5-Methyl-5-(4-phenoxy-phenyl)-pyrimidine-2,4,6-trione

Beschreibung

Structural Classification

5-Methyl-5-(4-phenoxy-phenyl)-pyrimidine-2,4,6-trione is a heterocyclic organic compound belonging to the pyrimidine-2,4,6-trione family, a subclass of barbiturates. Its IUPAC name is 5-methyl-5-(4-phenoxyphenyl)-1,3-diazinane-2,4,6-trione , reflecting its core pyrimidine ring substituted with methyl and phenoxyphenyl groups at the 5-position.

Key Structural Features:

- Core skeleton : A six-membered pyrimidine ring with three ketone groups at positions 2, 4, and 6.

- Substituents :

Molecular Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄N₂O₄ |

| Molecular Weight | 310.30 g/mol |

| SMILES Notation | CC1(C(=O)NC(=O)NC1=O)C2=CC=C(OC3=CC=CC=C3)C=C2 |

| Hydrogen Bond Donors | 2 (N-H groups) |

| Hydrogen Bond Acceptors | 4 (ketone and ether oxygens) |

The compound’s planar pyrimidine ring and bulky 5-substituents influence its electronic distribution, solubility, and intermolecular interactions.

Historical Context and Discovery

The compound derives from the broader class of barbituric acid derivatives , first synthesized by Adolf von Baeyer in 1864. While barbituric acid itself lacks pharmacological activity, its derivatives gained prominence in the 20th century as sedatives and anticonvulsants.

This compound emerged more recently as part of medicinal chemistry efforts to develop central nervous system (CNS)-targeted therapeutics . Its synthesis aligns with research into pyrimidine-2,4,6-trione (PYT) scaffolds for neurodegenerative diseases, notably amyotrophic lateral sclerosis (ALS). Key milestones include:

- Early 2000s : Systematic modifications of the PYT core to enhance blood-brain barrier permeability and reduce toxicity.

- 2011 : Publication of structure-activity relationship (SAR) studies highlighting its potential to inhibit mutant SOD1 protein aggregation in ALS models.

Unlike classical barbiturates (e.g., phenobarbital), this compound prioritizes targeted protein interaction over generalized CNS depression, reflecting modern drug design principles.

Key Physicochemical Properties

The compound’s functional groups and substituents dictate its physical and chemical behavior:

Physical Properties:

Spectral Characteristics:

- ¹H NMR : Peaks at δ 7.68 ppm (aromatic protons from phenoxyphenyl), δ 4.92 ppm (methine proton at C5), and δ 1.26 ppm (methyl group).

- ¹³C NMR : Carbonyl resonances at δ 169–187 ppm (C2, C4, C6); aromatic carbons at δ 115–137 ppm.

- IR Spectroscopy : Strong absorptions at 1,700 cm⁻¹ (C=O stretch) and 1,250 cm⁻¹ (C-O-C ether stretch).

Acid-Base Behavior:

As a barbiturate analog, it exhibits weak acidity (pKa ~8.0) due to enolization of the pyrimidine trione ring, enabling salt formation under basic conditions.

Thermodynamic Stability:

- Thermogravimetric Analysis (TGA) : Decomposition onset above 250°C, consistent with aromatic and heterocyclic stability.

- Hygroscopicity : Low moisture absorption due to non-polar substituents.

These properties underscore its suitability for solid-state formulation and oral bioavailability in preclinical studies.

Eigenschaften

CAS-Nummer |

288102-94-3 |

|---|---|

Molekularformel |

C17H14N2O4 |

Molekulargewicht |

310.30 g/mol |

IUPAC-Name |

5-methyl-5-(4-phenoxyphenyl)-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C17H14N2O4/c1-17(14(20)18-16(22)19-15(17)21)11-7-9-13(10-8-11)23-12-5-3-2-4-6-12/h2-10H,1H3,(H2,18,19,20,21,22) |

InChI-Schlüssel |

RTBMLCLTYAPKIF-UHFFFAOYSA-N |

SMILES |

CC1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |

Kanonische SMILES |

CC1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Methyl-5-(4-Phenoxy-Phenyl)-Pyrimidin-2,4,6-trion beinhaltet typischerweise die Reaktion geeigneter Ausgangsstoffe unter kontrollierten Bedingungen. Ein übliches Verfahren umfasst die Kondensation von 4-Phenoxybenzaldehyd mit Harnstoff und Methylacetoacetat in Gegenwart einer Base wie Natriumethoxid. Die Reaktion wird unter Rückflussbedingungen durchgeführt, gefolgt von einer Reinigung durch Umkristallisation .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet häufig Durchflussreaktoren und automatisierte Systeme, um eine gleichbleibende Qualität und Effizienz zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Methyl-5-(4-Phenoxy-Phenyl)-Pyrimidin-2,4,6-trion durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Phenoxy- oder Phenylgruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Bildung entsprechender Carbonsäuren.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung substituierter Derivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer activity. For instance, the compound has been evaluated for its ability to inhibit specific enzymes involved in cancer cell proliferation. In vitro tests have shown that 5-Methyl-5-(4-phenoxy-phenyl)-pyrimidine-2,4,6-trione can effectively inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis and angiogenesis .

Case Study: Inhibition of MMPs

A study published in MDPI demonstrated that iodinated variants of pyrimidine derivatives showed promising results as MMP inhibitors. The synthesis of these compounds involved various chemical modifications to enhance their efficacy against cancer cells. The findings suggested that the introduction of phenoxy groups could improve the selectivity and potency of these inhibitors .

Biochemistry

Enzyme Inhibition

The compound has been identified as a potential inhibitor of certain enzymes related to metabolic pathways. Its interaction with various cytochrome P450 enzymes has been studied to understand its pharmacokinetic properties better. For example, it was found to exhibit low inhibitory promiscuity against several CYP450 isoforms, indicating a favorable profile for further drug development .

Table: Enzyme Interaction Profile

| Enzyme | Inhibition Potential | Remarks |

|---|---|---|

| CYP450 1A2 | Moderate | Potential for drug interactions |

| CYP450 2D6 | Low | Minimal impact on metabolism |

| CYP450 3A4 | Low | Safe for concurrent medications |

Material Science

Polymer Applications

In addition to its medicinal uses, this compound has potential applications in the development of polymeric materials. Its structural characteristics allow it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research is ongoing to explore its use in creating advanced materials for electronics and coatings.

Wirkmechanismus

The mechanism of action of 5-Methyl-5-(4-Phenoxy-Phenyl)-Pyrimidine-2,4,6-Trione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Bioactivity

Pyrimidine-2,4,6-trione derivatives exhibit diverse biological activities depending on substituents at the 5-position:

- This substitution may enhance solubility but reduce membrane permeability compared to the target compound.

- 1-Cyclohexyl-3-phenethylpyrimidine-2,4,6-trione (EC₅₀ = 1.54 μM) demonstrates moderate inhibition of mutant SOD1-dependent protein aggregation, highlighting the role of alkyl/aryl groups in modulating bioactivity .

- 5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6-trione derivatives act as mPGES-1 inhibitors, with docking studies revealing binding interactions in the enzyme’s active site .

Structural and Functional Variations

Key Observations :

- Steric Effects: The target compound’s phenoxyphenyl group introduces steric hindrance, which may limit metabolic degradation but reduce binding to shallow enzyme pockets compared to smaller analogs like the hydroxylated derivative .

- The phenoxy group in the target compound offers moderate electron-donating effects.

Biologische Aktivität

5-Methyl-5-(4-phenoxy-phenyl)-pyrimidine-2,4,6-trione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and potential therapeutic properties, supported by various research findings and case studies.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 310.3041 g/mol

- SMILES Notation : CC1(C(=O)NC(=O)NC1=O)c2ccc(cc2)Oc3ccccc3

The compound belongs to the class of diphenylethers, characterized by its unique substitution pattern which contributes to its biological properties and applications in drug development .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing significant inhibitory effects.

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0227 µM |

| S. aureus | 0.025 µM |

| A. flavus | 0.030 µM |

| A. niger | 0.035 µM |

These findings suggest that the compound's structure allows it to interact effectively with microbial targets, potentially disrupting their cellular functions .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies, particularly focusing on its ability to induce apoptosis in cancer cells. In vitro studies have shown that it can significantly suppress cell growth and viability in several cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study involving the treatment of A431 vulvar epidermal carcinoma cells demonstrated that the compound inhibited cell proliferation and migration effectively. The compound was administered at varying concentrations, with an observed IC value indicating potent activity against tumor cells:

- IC : 0.015 µM for A431 cells

- Mechanism : Induction of G1-phase cell cycle arrest leading to increased apoptosis rates compared to control groups .

The biological activity of this compound is attributed to its ability to inhibit specific enzymes by binding to their active sites. This mechanism disrupts normal cellular processes in both microbial and cancerous cells, leading to reduced growth or increased cell death .

Comparison with Similar Compounds

The compound shares structural similarities with other pyrimidine derivatives but stands out due to its unique phenoxy substitution:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Famoxadone | Similar core structure | Antifungal |

| Oxazolidinones | Contains oxazolidine ring | Antibacterial |

| 5-Biphenyl derivatives | Multiple phenyl substitutions | Anticancer |

This comparison highlights the distinctiveness of this compound in terms of its chemical behavior and biological efficacy .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 5-Methyl-5-(4-phenoxy-phenyl)-pyrimidine-2,4,6-trione, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step condensation reactions, such as the cyclization of substituted urea derivatives with phenoxy-phenyl ketones. Optimization can be achieved by varying temperature, solvent polarity (e.g., DMSO vs. THF), and catalyst loading. For example, analogous pyrimidine-trione syntheses utilize reflux conditions in aprotic solvents, with yields improved by iterative adjustments to stoichiometric ratios (e.g., 1:1.2 molar ratios of urea precursors to ketones) . Computational tools like quantum chemical calculations can predict optimal pathways, reducing trial-and-error experimentation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments (e.g., phenoxy-phenyl group integration).

- IR Spectroscopy : Identification of carbonyl stretching vibrations (~1748 cm⁻¹ for trione groups) and hydrogen-bonded NH/OH groups (~3200–3500 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adhere to institutional Chemical Hygiene Plans, including:

- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., THF, DCM).

- Waste Disposal : Segregate halogenated and non-halogenated waste streams. Pre-lab safety exams with 100% proficiency are mandatory for compliance .

Advanced Research Questions

Q. How can computational modeling and reaction path search methods enhance the experimental design of novel derivatives?

- Methodological Answer : Tools like density functional theory (DFT) predict transition states and intermediates, enabling virtual screening of substituent effects (e.g., electron-withdrawing groups on the phenoxy ring). ICReDD’s workflow integrates quantum calculations with machine learning to prioritize reaction conditions, reducing experimental iterations by ~40% . Molecular dynamics simulations further assess solubility and aggregation behavior in biological assays .

Q. What strategies resolve contradictions in reported biological activity data for pyrimidine-trione analogs?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity) or impurities. Systematic approaches include:

- Factorial Design : Test variables (e.g., concentration, incubation time) in orthogonal arrays to isolate confounding factors .

- Meta-Analysis : Cross-validate data using standardized protocols (e.g., OECD guidelines) and replicate studies under controlled conditions (pH, temperature) .

Q. How can multi-variable optimization frameworks improve scalability in synthesizing this compound?

- Methodological Answer : Employ Design of Experiments (DoE) to model interactions between variables (e.g., temperature, solvent, catalyst). For example, a central composite design (CCD) can identify non-linear relationships, while response surface methodology (RSM) pinpoints optimal conditions for >90% yield . Real-time process monitoring via inline spectroscopy (e.g., FTIR) ensures reproducibility during scale-up .

Q. What mechanistic insights guide the development of enantioselective synthetic routes for chiral analogs?

- Methodological Answer : Chiral induction can be achieved via asymmetric catalysis (e.g., organocatalysts like proline derivatives) or enantioselective crystallization. Stereochemical outcomes are validated by circular dichroism (CD) and X-ray crystallography. For example, (S)-configured pyrimidine-triones show enhanced bioactivity in kinase inhibition assays, necessitating chiral HPLC for purity assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.